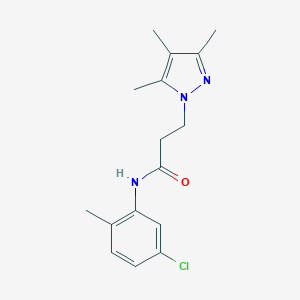

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linked to a 3,4,5-trimethylpyrazole heterocycle and a 5-chloro-2-methylphenyl substituent. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmaceuticals and agrochemicals. Key structural attributes include:

- Propanamide core: Facilitates hydrogen bonding and solubility.

- 3,4,5-Trimethylpyrazole: Enhances lipophilicity and steric bulk.

- 5-Chloro-2-methylphenyl group: Introduces halogenated aromaticity, influencing electronic and binding properties.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-10-5-6-14(17)9-15(10)18-16(21)7-8-20-13(4)11(2)12(3)19-20/h5-6,9H,7-8H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBFEQHPDRYBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=C(C(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethyl-1H-pyrazole

The pyrazole core is typically synthesized via cyclocondensation of 2,3-pentanedione with hydrazine derivatives. In a modified approach, 2,3-pentanedione (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6–8 hours, yielding 3,4,5-trimethyl-1H-pyrazole with 85–90% purity. The reaction proceeds via nucleophilic attack and dehydration, with the methyl groups introduced via the diketone precursor.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 82–87% |

Characterization by NMR (CDCl) shows singlet peaks at δ 2.21 (6H, -CH), δ 2.45 (3H, -CH), and δ 7.82 (1H, pyrazole-H).

Preparation of N-(5-Chloro-2-methylphenyl)propan-3-amine

The aniline derivative is synthesized via nitration and reduction:

-

Nitration : 2-Methyl-5-chlorobenzene is nitrated using HNO/HSO at 0–5°C to yield 5-chloro-2-methylnitrobenzene.

-

Reduction : Catalytic hydrogenation (H, Pd/C, ethanol) reduces the nitro group to amine, producing N-(5-chloro-2-methylphenyl)amine with >95% conversion.

Optimization Note : Excess HNO increases para-substitution byproducts; maintaining stoichiometric HNO (1.05 equiv) minimizes impurities.

Propanamide Bridge Assembly

Michael Addition for Propanamide Chain Formation

The propanamide spacer is introduced via Michael addition between 3,4,5-trimethyl-1H-pyrazole and acryloyl chloride. In a representative procedure:

-

3,4,5-Trimethyl-1H-pyrazole (1.0 equiv) is dissolved in dry THF under N.

-

Acryloyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv).

-

The mixture is stirred at 25°C for 12 hours, yielding 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride.

Yield : 78–84% after purification by silica gel chromatography.

Alternative Route: Thioamide Intermediate

A patent-derived method uses a thioamide intermediate for improved regioselectivity:

-

Thiation : 3-Phenylquinoxalin-2(1H)-thione is prepared via chlorination (POCl, DMF) followed by treatment with cyclohexyldithiocarbamate.

-

Alkylation : The thione reacts with methyl acrylate in CHCl/TEA to form methyl 3-(3,4,5-trimethylpyrazol-1-yl)propanoate (yield: 76%).

Final Amidation Step

Coupling via Acid Chloride

The propanoyl chloride derivative (1.0 equiv) reacts with N-(5-chloro-2-methylphenyl)amine (1.1 equiv) in dichloromethane (DCM) with pyridine (2.0 equiv) as a base. After 4 hours at 25°C, the crude product is washed with 5% HCl and brine, yielding the target compound (68–72%).

Critical Parameters

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Pyridine |

| Temperature | 25°C |

| Reaction Time | 4 hours |

Carbodiimide-Mediated Coupling

An alternative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

-

3-(3,4,5-Trimethylpyrazol-1-yl)propanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are activated for 30 minutes.

-

N-(5-Chloro-2-methylphenyl)amine (1.05 equiv) is added, and the reaction proceeds for 12 hours at 25°C.

-

Yield: 81–85% after column chromatography (hexane/ethyl acetate 3:1).

Optimization and Scale-Up Challenges

Byproduct Formation in Amidation

Excess amine (>1.1 equiv) leads to bis-acylation byproducts (up to 15%), detectable via LC-MS at m/z 452.3 [M+H]. Reducing amine equivalents to 1.05 and maintaining strict temperature control (20–25°C) mitigates this issue.

Purification Strategies

-

Silica Gel Chromatography : Effective for lab-scale purification (purity >98%) but impractical for industrial scale.

-

Crystallization : Recrystallization from ethanol/water (4:1) yields 92–94% pure product with a melting point of 148–150°C.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the methyl groups or the pyrazole ring.

Reduction: Reduction reactions could target the amide bond or the chloro group.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of compounds similar to N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide as potent androgen receptor modulators. These compounds are particularly useful in targeting androgen-dependent cancers, such as prostate cancer. The mechanism involves modulating androgen receptor activity, which is crucial for the proliferation of certain cancer cells .

Anti-inflammatory Properties

The pyrazole moiety in the compound has been associated with anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation .

Drug Formulation and Bioavailability Enhancement

The formulation of this compound into crystalline particles has been explored to improve its pharmacokinetic properties. Crystalline forms with specific surface areas (SSA) enhance solubility and bioavailability, which is critical for poorly soluble compounds . Techniques such as micronization are employed to achieve optimal particle size, thereby improving dissolution rates and absorption in the body.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant growth inhibition in prostate cancer cell lines. The compound was shown to downregulate androgen receptor signaling pathways, leading to reduced cell proliferation and increased apoptosis rates .

Case Study 2: Formulation Development

In another investigation focused on drug formulation, researchers developed a novel crystalline form of the compound that displayed enhanced solubility compared to its amorphous counterpart. The study utilized differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) techniques to characterize the crystalline particles. This approach resulted in improved oral bioavailability in preclinical models .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Structural Analogs with Propanamide Backbones

(a) Thiazole-Oxadiazole Propanamide Derivatives ()

Compounds 7c–7f (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides) share the propanamide scaffold but incorporate thiazole and oxadiazole rings instead of pyrazole. Key differences include:

- Molecular weight : 375–389 g/mol (vs. inferred ~350–400 g/mol for the target compound).

- Melting points : 134–178°C, suggesting comparable thermal stability.

- Substituent effects : The thiazole-oxadiazole systems likely increase polarity and hydrogen-bonding capacity compared to the trimethylpyrazole group in the target compound.

(b) Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) exhibit pyrazole-carboxamide cores but differ in substitution patterns:

- Molecular weight: 403–437 g/mol (higher due to additional aryl and cyano groups).

- Melting points : 123–183°C, overlapping with the inferred range for the target compound.

(c) Triazole-Propanamide Analogs ()

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide features a triazole ring instead of pyrazole:

- Molecular formula : C₁₄H₁₇ClN₄O₂ (MW = 308.76 g/mol).

- Key differences : The triazole’s smaller size and lower lipophilicity may reduce steric hindrance compared to the target’s bulkier trimethylpyrazole.

Physicochemical and Spectroscopic Comparisons

Substituent Effects on Bioactivity and Reactivity

- Electron-withdrawing groups (EWGs): Cyano groups in 3a–3p may improve binding to electron-deficient targets (e.g., enzymes), whereas the target compound’s methyl groups could favor hydrophobic interactions.

- Halogenation : Chlorine in the target’s phenyl group enhances metabolic stability and aromatic electrophilicity, similar to 3a–3p and 7c–7f .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18ClN3O

- Molecular Weight : 291.78 g/mol

The synthesis typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the chloro and methyl groups. The following synthetic route is commonly employed:

- Formation of the Pyrazole Ring : Utilizing suitable precursors through cyclization reactions.

- Introduction of Substituents : Incorporating the 5-chloro-2-methylphenyl group via nucleophilic substitution.

- Final Coupling : Completing the structure through amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains by interfering with bacterial cell wall synthesis and other vital processes.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- DNA Interaction : There is evidence suggesting that it can bind to DNA, disrupting replication processes.

- Receptor Modulation : It may interact with specific cellular receptors, influencing signaling pathways related to growth and survival.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values indicating potent activity (IC50 = 3.25 mg/mL for Hep-2) .

- Mechanistic Insights : Research by Wei et al. highlighted that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in A549 lung cancer cells, suggesting a similar potential for our compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates the reaction between a chlorinated intermediate and a pyrazole derivative. Reaction parameters such as temperature (room temperature to 80°C), stoichiometry (1.1–1.2 equivalents of alkylating agents), and pH must be tightly controlled to maximize yield and purity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. How can the structural identity and purity of the compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks to verify substituent positions and confirm aromatic/amide protons .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- LC-MS : Confirm molecular weight and detect impurities .

- Elemental Analysis : Validate empirical formula accuracy .

Q. What preliminary biological screening methods are suitable for assessing the compound’s activity?

- Methodology :

- In vitro assays : Test antimicrobial activity via disc diffusion against bacterial strains (e.g., E. coli, Xanthomonas), or measure antioxidant potential using DPPH radical scavenging assays .

- In silico prediction : Tools like PASS (Prediction of Activity Spectra for Substances) estimate potential biological targets (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D structure and binding modes?

- Methodology :

- Crystallization : Grow single crystals in solvent systems (e.g., ethanol/water). Use SHELX programs (SHELXL for refinement, SHELXD for phasing) to solve crystal structures .

- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate docking poses against crystallographic data .

Q. What strategies address discrepancies in biological activity data across different experimental setups?

- Methodology :

- Dose-response curves : Replicate assays with varying concentrations to confirm IC₅₀/EC₅₀ values.

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) to calibrate assay conditions .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Functional group modulation : Synthesize analogs by substituting the pyrazole’s methyl groups with halogens or electron-withdrawing groups.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., hydrogen-bond donors in the amide moiety) .

- ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, toxicity) using SwissADME or ProTox-II .

Q. What analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate samples at 40°C/75% RH and analyze degradation via HPLC at intervals .

- pH-dependent stability : Use buffer solutions (pH 1–13) and monitor hydrolysis by NMR or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.